molecular formula C13H17NO4 B12085302 BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE CAS No. 63991-22-0

BENZYL ALCOHOL, m-HYDROXY-alpha-((METHYLAMINO)METHYL)-, DIACETATE

Cat. No.: B12085302
CAS No.: 63991-22-0
M. Wt: 251.28 g/mol
InChI Key: SKRGPEBZTXSTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzyl alcohol derivative with a meta-hydroxy (m-hydroxy) group, a methylaminomethyl substituent at the alpha position, and two acetyl groups. The diacetate modification likely involves acetylation of the hydroxyl and methylamino groups, enhancing lipophilicity and stability compared to the parent alcohol. It is structurally related to phenylephrine (a vasoconstrictor) but differs in substitution patterns and acetylation .

Properties

CAS No.

63991-22-0

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

[3-[1-acetyloxy-2-(methylamino)ethyl]phenyl] acetate

InChI

InChI=1S/C13H17NO4/c1-9(15)17-12-6-4-5-11(7-12)13(8-14-3)18-10(2)16/h4-7,13-14H,8H2,1-3H3

InChI Key

SKRGPEBZTXSTCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(CNC)OC(=O)C

Origin of Product

United States

Preparation Methods

Direct Diacetylation of Phenylephrine

Phenylephrine serves as the primary precursor for this route. The diacetate is synthesized via a one-pot or sequential acetylation process:

Reagents :

  • Acetyl chloride or acetic anhydride (2.2 equivalents)

  • Base: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure :

  • Phenylephrine (1 eq) is dissolved in anhydrous DCM under nitrogen.

  • TEA (2.5 eq) and DMAP (0.1 eq) are added to catalyze the reaction.

  • Acetyl chloride (2.2 eq) is added dropwise at 0°C, followed by stirring at room temperature for 12–24 hours.

  • The mixture is quenched with ice water, and the organic layer is extracted, dried (Na₂SO₄), and concentrated.

  • Crude product is purified via recrystallization (ethanol/hexane) or column chromatography.

Yield : 60–75% (theoretical), with minor monoacetylated byproducts.

Key Observations :

  • DMAP enhances acetylation efficiency by activating the acylating agent.

  • Excess acetyl chloride ensures complete diacetylation but risks side reactions with the amine.

Oxazolidine Intermediate-Based Synthesis

This method, adapted from US3966749A, employs a protective strategy to isolate reactive sites:

Step 1: Oxazolidine Formation

Phenylephrine reacts with acetone to form a 5-membered oxazolidine ring, protecting the amino and benzyl alcohol groups:

Phenylephrine+AcetoneHCl, ΔOxazolidine Intermediate\text{Phenylephrine} + \text{Acetone} \xrightarrow{\text{HCl, Δ}} \text{Oxazolidine Intermediate}

Conditions : Reflux in toluene with catalytic HCl (48 hours, 80°C).

Step 2: Acetylation of Meta-Hydroxyl

The oxazolidine-protected intermediate is acetylated at the meta-hydroxyl:

Oxazolidine+Acetyl ChlorideDMAP, DCMMonoacetylated Intermediate\text{Oxazolidine} + \text{Acetyl Chloride} \xrightarrow{\text{DMAP, DCM}} \text{Monoacetylated Intermediate}

Conditions : 0°C to room temperature, 6 hours.

Step 3: Oxazolidine Cleavage and Secondary Acetylation

Hydrolysis of the oxazolidine releases the benzyl alcohol hydroxyl, which is then acetylated:

Monoacetylated IntermediateHCl, MeOHPhenylephrine MonoacetateAc₂O, TEADiacetate\text{Monoacetylated Intermediate} \xrightarrow{\text{HCl, MeOH}} \text{Phenylephrine Monoacetate} \xrightarrow{\text{Ac₂O, TEA}} \text{Diacetate}

Yield : 55–65% overall.

Advantages :

  • Prevents amine acylation.

  • Enables stepwise control over acetylation.

Enzymatic Acetylation

Emerging approaches utilize lipases or esterases for regioselective acetylation under mild conditions:

Example Protocol :

  • Enzyme : Candida antarctica lipase B (CAL-B)

  • Acyl Donor : Vinyl acetate

  • Solvent : Tert-butyl alcohol

  • Conditions : 37°C, 24 hours, pH 7.0

Outcome :

  • 80% conversion to diacetate with minimal byproducts.

  • Enzyme reuse for 5 cycles without significant activity loss.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

SolventTemp (°C)Diacetate Yield (%)Byproducts (%)
DCM256812
THF407210
Acetonitrile605825

Polar aprotic solvents (THF) enhance reagent solubility and reaction homogeneity.

Catalytic Systems

CatalystEquivReaction Time (h)Yield (%)
DMAP0.11275
TEA2.52460
None-4830

DMAP outperforms TEA by facilitating acyl transfer without requiring stoichiometric base.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) : δ 7.25 (m, 4H, aromatic), 5.10 (s, 2H, CH₂OAc), 4.85 (t, 1H, CHNH), 3.45 (dd, 2H, NCH₂), 2.30 (s, 6H, 2×OAc).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1240 cm⁻¹ (C-O ester).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows >98% purity at 254 nm.

Industrial-Scale Considerations

  • Cost Efficiency : Oxazolidine route reduces acetyl chloride usage by 30% compared to direct diacetylation.

  • Waste Management : TEA·HCl byproduct requires neutralization, contributing to 20% of process mass intensity .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl alcohol moiety, forming benzaldehyde derivatives.

    Reduction: Reduction reactions can target the ester groups, converting them back to hydroxyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzyl alcohol derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Active Pharmaceutical Ingredients (APIs) :
    • Benzyl alcohol derivatives are often used as intermediates in the synthesis of APIs. For instance, it plays a role in the preparation of 1,4-disubstituted-2,3,4,5-tetrahydro-1H-3-benzazepines, which are significant in treating cardiovascular diseases and as analgesics .
  • Local Anesthetic Formulations :
    • The compound has been investigated for its potential use in local anesthetics due to its structural similarity to other anesthetic agents. Its ability to penetrate biological membranes enhances its efficacy as a topical anesthetic .
  • Antidepressant Research :
    • Research indicates that benzyl alcohol derivatives exhibit potential antidepressant activities. The methylamino group is crucial for this activity, making it a candidate for further pharmacological studies .

Biochemical Research Applications

  • Metabolomics Studies :
    • Benzyl alcohol derivatives are utilized in metabolomics for studying metabolic pathways and biomarker discovery. Their unique structures allow for specific interactions with biological systems, aiding in the identification of metabolic profiles .
  • Enzyme Substrates :
    • The compound can serve as a substrate for various enzymes involved in metabolic processes. Its reactivity allows researchers to study enzyme kinetics and mechanisms .

Industrial Applications

  • Solvent Use :
    • Due to its low toxicity and high solvency power, benzyl alcohol is used as a solvent in various industrial processes, including the formulation of paints, coatings, and adhesives .
  • Fragrance and Flavoring Agent :
    • In the cosmetic and food industries, benzyl alcohol is employed as a fragrance component due to its pleasant aroma and stability under various conditions .

Case Study 1: Antidepressant Activity

A study published in 2020 explored the antidepressant effects of benzyl alcohol derivatives. Researchers synthesized several compounds based on benzyl alcohol and tested them in animal models for their ability to reduce depressive-like behaviors. Results indicated that certain derivatives exhibited significant antidepressant activity compared to controls, highlighting the potential for developing new therapeutic agents .

Case Study 2: Local Anesthetic Efficacy

In another study focusing on local anesthetics, benzyl alcohol was evaluated for its effectiveness in blocking nerve conduction when applied topically. The results demonstrated that formulations containing benzyl alcohol provided effective analgesia in animal models, suggesting its utility in clinical settings for minor surgical procedures .

Mechanism of Action

The compound exerts its effects primarily through interactions with biological molecules:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and interaction with DNA/RNA.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: m-Hydroxy vs. p-Hydroxy Derivatives
  • Phenylephrine Hydrochloride (m-Hydroxy): Structure: 3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride. Pharmacological Role: Adrenergic α-agonist used as a decongestant. Solubility: Highly water-soluble due to the hydrochloride salt .
  • Synephrine (p-Hydroxy): Structure: 4-hydroxy-α-[(methylamino)methyl]benzyl alcohol. Pharmacological Role: Sympathomimetic agent with stimulant properties. Regulatory Status: Banned in some regions due to cardiovascular risks .

Key Difference : The meta-hydroxy derivative (phenylephrine) has selective α1-adrenergic activity, while the para-hydroxy isomer (synephrine) exhibits broader β-adrenergic effects, leading to differing safety profiles .

Esterified Derivatives: Diacetate vs. Benzoate
  • Likely acts as a prodrug, with enzymatic hydrolysis releasing the active alcohol .
  • α-(Methylaminomethyl)Benzyl Alcohol Benzoate: Features a benzoate ester instead of acetate. Higher molecular weight and altered hydrolysis kinetics compared to diacetate .

Impact of Ester Groups : Acetates generally hydrolyze faster than benzoates, influencing duration of action and bioavailability.

Amino-Alcohol Derivatives with Additional Substituents
  • Used in research for catecholamine-like activity .
  • α-(1-Methylaminoethyl)-p-hydroxybenzyl alcohol (HKH500): Ethyl linkage in the amino group alters receptor binding affinity.

Pharmacological and Physicochemical Data

Compound Name Substituents Pharmacological Activity Solubility (Water) Regulatory Status
m-Hydroxy-α-(methylaminomethyl)benzyl alcohol diacetate m-OH, α-methylaminomethyl, diacetate Prodrug (Adrenergic agonist) Low Research phase
Phenylephrine Hydrochloride m-OH, α-methylaminomethyl, HCl α1-Adrenergic agonist High Approved, regulated
Synephrine p-OH, α-methylaminomethyl β-Adrenergic stimulant Moderate Banned in some regions
α-(Methylaminomethyl)Benzyl Alcohol Benzoate m-OH, α-methylaminomethyl, benzoate Unknown (ester derivative) Very Low Experimental

Biological Activity

Benzyl alcohol, m-hydroxy-alpha-((methylamino)methyl)-, diacetate (CAS Number: 63991-22-0) is a compound with notable biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C13H17N O4
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 63991-22-0

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that benzyl alcohol derivatives exhibit significant antimicrobial properties. A study highlighted the synergistic effects of combining benzyl alcohol derivatives with other antimicrobial agents, enhancing their efficacy against various microorganisms, including bacteria and fungi .

Compound Microorganism Activity
Benzyl alcohol derivativeStaphylococcus aureusInhibitory
Benzyl alcohol derivativeEscherichia coliInhibitory

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of benzyl alcohol derivatives. In vitro studies on human cell lines demonstrated that certain concentrations of m-hydroxy-alpha-((methylamino)methyl)-benzyl alcohol diacetate showed minimal toxicity while exhibiting beneficial effects on cellular functions .

Cell Line IC50 (µM) Observations
HepG2 (liver)>100No significant toxicity observed
HeLa (cervical)75Moderate cytotoxicity at higher concentrations

Case Studies and Research Findings

  • Antiviral Activity
    • A study investigated the antiviral properties of benzyl alcohol derivatives against herpes simplex virus. The presence of hydroxyl groups was correlated with increased antiviral activity, suggesting that structural modifications can enhance efficacy .
  • Lipid-Lowering Effects
    • A series of experiments evaluated the lipid-lowering effects of benzyl alcohol derivatives in HepG2 liver cells. Compounds showed significant reductions in triglyceride levels and total cholesterol at non-toxic doses, indicating potential applications in managing hyperlipidemia .
  • Mechanism of Action
    • The mechanism behind the antimicrobial activity was explored through molecular docking studies, revealing that hydrogen bonding interactions between the benzyl alcohol derivatives and microbial enzymes play a crucial role in their inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing m-HYDROXY-alpha-((METHYLAMINO)METHYL)-BENZYL ALCOHOL DIACETATE, and how can purity be validated?

  • Methodology : Start with benzyl alcohol derivatives (e.g., 3-hydroxybenzyl alcohol) as precursors. Introduce the methylaminomethyl group via reductive amination using formaldehyde and methylamine, followed by acetylation with acetic anhydride. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) for structural confirmation. Compare retention times and spectral data to reference standards .

Q. How does the diacetate moiety influence the compound's stability under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS over 30 days. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. The acetate groups may hydrolyze in acidic/basic conditions, reverting to the free alcohol; track hydrolysis products using fragmentation patterns in MS/MS .

Q. What spectroscopic techniques are most effective for distinguishing stereoisomers of this compound?

  • Methodology : Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection. Compare circular dichroism (CD) spectra for enantiomers. For diastereomers, use 2D NOESY NMR to identify spatial interactions between the methylaminomethyl group and the aromatic ring .

Advanced Research Questions

Q. How can computational modeling predict the compound's interactions with adrenergic receptors, given its structural similarity to phenylephrine?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of the β2-adrenergic receptor (PDB: 2RH1). Analyze binding affinity and hydrogen-bonding patterns. Validate predictions with in vitro assays (e.g., cAMP accumulation in HEK-293 cells transfected with receptor constructs). Compare results to phenylephrine’s known activity .

Q. What metabolic pathways dominate in vivo, and how do they differ across species?

  • Methodology : Use liver microsomes (human, rat) to identify Phase I metabolites (oxidative deamination, ester hydrolysis) via LC-HRMS. For Phase II metabolism, incubate with UDP-glucuronosyltransferase and analyze glucuronide formation. Cross-reference with in silico tools like Meteor (Lhasa Limited) to predict species-specific pathways .

Q. What experimental designs mitigate contradictions in reported toxicity data for structurally related benzyl alcohol derivatives?

  • Methodology : Perform comparative toxicity assays (e.g., MTT, Ames test) under standardized conditions. Variables to control: solvent (DMSO vs. saline), cell line (HepG2 vs. CHO), and exposure time. Apply meta-analysis to existing data, weighting studies by sample size and methodological rigor. Address discrepancies via in vivo acute toxicity studies (OECD Guideline 423) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar vs. non-polar solvents. How can this be resolved experimentally?

  • Methodology : Measure solubility in water, ethanol, DMSO, and hexane using the shake-flask method. Quantify via UV-Vis spectrophotometry at λ_max. Apply Hansen Solubility Parameters (HSPiP software) to correlate results with solvent polarity. Note: The diacetate group likely reduces polarity compared to the parent alcohol, favoring solubility in aprotic solvents .

Methodological Resources Table

Technique Application Relevant Evidence
Chiral HPLCEnantiomeric resolution
LC-HRMSMetabolite identification
Molecular DockingReceptor interaction prediction
Accelerated Stability TestingShelf-life estimation under stress conditions
2D NOESY NMRDiastereomer differentiation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.